![molecular formula C12H19N3 B14177486 n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-56-2](/img/structure/B14177486.png)
n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with dimethyl and methylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Dimethyl and Methylamino Groups: These groups can be introduced through alkylation and amination reactions, respectively.
Cyclopropyl Methylation: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-pentanamine
- 4-Methyl-2-hexanamine
- 3-(N,N-Dimethylamino)pyridine
Uniqueness
N,6-Dimethyl-N-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
922337-56-2 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC名 |
N,6-dimethyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-10-4-5-11(8-14-10)15(3)9-12(13-2)6-7-12/h4-5,8,13H,6-7,9H2,1-3H3 |
InChIキー |
XHGBODMGCRPDKS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)N(C)CC2(CC2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
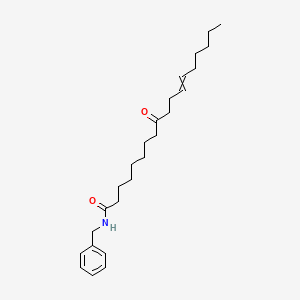
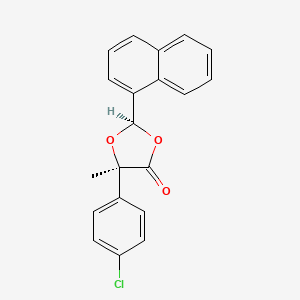
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
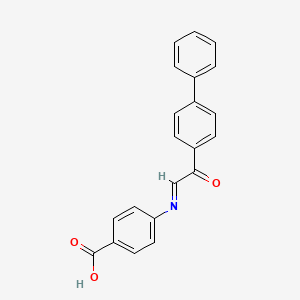
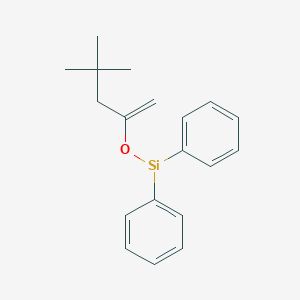
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
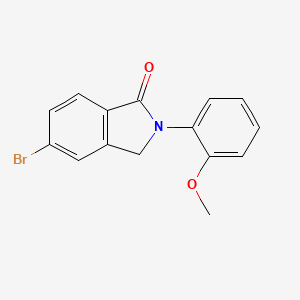
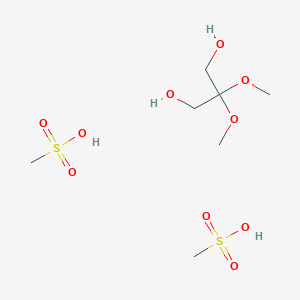
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
